molecular formula C14H18N2O B2372103 1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one CAS No. 2361638-73-3

1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B2372103
CAS No.: 2361638-73-3
M. Wt: 230.311
InChI Key: MKRVAHICJWOKGS-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C14H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpiperazine and 4-phenylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.

    Catalysts: Catalysts such as sodium cyanoborohydride may be used to facilitate the reaction.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using larger reactors and more efficient purification techniques to meet commercial demands.

Chemical Reactions Analysis

1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

1-(2-Methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methyl-4-phenylpiperazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-14(17)16-10-9-15(11-12(16)2)13-7-5-4-6-8-13/h3-8,12H,1,9-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRVAHICJWOKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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